Ralfinamide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La priralfinamide se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 2-fluorobencilamina con 4-hidroxibencilamina, seguida de la formación del enlace amida con (S)-2-aminopropanoico ácido . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de Producción Industrial: La producción industrial de prithis compound implica la ampliación de las rutas sintéticas mencionadas anteriormente. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. Esto puede incluir el uso de técnicas avanzadas de purificación como la cromatografía y la cristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: La priralfinamide sufre diversas reacciones químicas, incluyendo:

Oxidación: La prithis compound se puede oxidar para formar óxidos correspondientes.

Reducción: Se puede reducir para formar aminas y otros derivados reducidos.

Sustitución: La prithis compound puede sufrir reacciones de sustitución, particularmente en el anillo aromático, para formar diversos derivados sustituidos

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen diversos derivados sustituidos y funcionalizados de prithis compound, que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Phase II and III Trials

Ralfinamide has undergone several clinical trials to evaluate its effectiveness in treating various forms of neuropathic pain:

- Phase II Trials : Initial studies demonstrated that this compound was well tolerated among patients with neuropathic pain. It showed significant improvement in pain severity as measured by the Visual Analogue Scale (VAS) and the Likert Pain Scale (LPS) compared to placebo . The trials included patients suffering from conditions such as diabetic neuropathy and post-herpetic neuralgia.

- Phase III Trials : However, subsequent Phase III trials for neuropathic low back pain yielded mixed results. While it alleviated allodynia in certain models, it did not demonstrate significant efficacy for low back pain specifically .

Case Studies

Several case studies have documented the application of this compound in different patient populations:

- Neuropathic Pain Models : In animal models, this compound effectively reduced mechanical allodynia induced by nerve injury and chemotherapy agents like oxaliplatin and paclitaxel. It was found to increase mechanical withdrawal thresholds without affecting physiological pain or locomotion .

- Long-term Safety Studies : An extension study evaluated the long-term safety and efficacy of this compound over a year among chronic pain patients. Results indicated sustained efficacy without significant adverse effects .

Comparative Efficacy

This compound's efficacy has been compared to other analgesics like gabapentin. In various studies, it demonstrated comparable effects on neuropathic pain while maintaining a favorable safety profile .

Data Table: Summary of Clinical Trials

| Trial Phase | Condition | Results | Efficacy Measure |

|---|---|---|---|

| Phase II | Neuropathic Pain | Significant reduction in VAS scores | VAS, LPS |

| Phase III | Neuropathic Low Back Pain | No significant improvement over placebo | VAS |

| Preclinical | Chemotherapy-induced Allodynia | Dose-dependent alleviation of allodynia | Mechanical withdrawal threshold |

Mecanismo De Acción

La priralfinamide ejerce sus efectos bloqueando los canales de sodio, que están involucrados en la transmisión de las señales de dolor. Al inhibir estos canales, la prithis compound reduce la excitabilidad de las neuronas y alivia el dolor . Los objetivos moleculares incluyen los canales de sodio regulados por voltaje, particularmente Nav1.7, que desempeñan un papel crucial en la percepción del dolor .

Comparación Con Compuestos Similares

La priralfinamide es única en su mecanismo de acción específico y sus aplicaciones terapéuticas potenciales. Compuestos similares incluyen:

Gabapentina: Se utiliza para el dolor neuropático, pero funciona a través de un mecanismo diferente que involucra los canales de calcio.

Pregabalina: Similar a la gabapentina, se dirige a los canales de calcio y se utiliza para el dolor neuropático.

Lacosamida: Otro bloqueador de los canales de sodio que se utiliza para la epilepsia y el dolor neuropático.

La prithis compound destaca por su objetivo específico de los canales de sodio y su potencial para tratar una amplia gama de afecciones dolorosas .

Actividad Biológica

Ralfinamide (NW-1029) is an α-aminoamide derivative developed primarily for its analgesic properties, particularly in the treatment of neuropathic pain. It functions as a selective blocker of voltage-gated sodium channels (VGSCs), notably Nav1.7, which play a critical role in the transmission of pain signals. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical trials, and findings from various studies.

This compound exhibits its analgesic effects by blocking sodium channels, specifically targeting tetrodotoxin-resistant Na+ currents in dorsal root ganglion (DRG) neurons. This inhibition occurs in a frequency- and voltage-dependent manner, leading to a reduction in action potential firing in nociceptive neurons. In studies, this compound significantly decreased the number of action potentials in capsaicin-responsive neurons while having minimal effect on capsaicin-unresponsive neurons . This selectivity suggests that this compound may effectively reduce hyperexcitability associated with inflammatory and neuropathic pain.

Efficacy in Clinical Trials

This compound has undergone multiple phases of clinical trials to evaluate its safety and efficacy:

- Phase II Trials : A double-blind, randomized, placebo-controlled trial involving 272 patients with various forms of neuropathic pain demonstrated that this compound was well tolerated and provided statistically significant improvements in pain severity as measured by the Visual Analogue Scale (VAS) and Likert Pain Scale (LPS) . The treatment doses ranged from 80 to 320 mg/day.

- Phase III Trials : Despite positive Phase II results, this compound did not demonstrate efficacy in treating neuropathic low back pain in Phase III trials. This discrepancy highlights the complexity of neuropathic pain syndromes and suggests that further research is necessary to understand the drug's effectiveness across different etiologies .

Analgesic Activity

Various studies have assessed the analgesic properties of this compound across different animal models:

- Formalin Test : this compound exhibited significant analgesic effects in the formalin test, a standard model for assessing pain response. The effective dose required for a 50% reduction in pain response was determined to be approximately 7.3 mg/kg .

- Neuropathic Pain Models : In models induced by spared nerve injury and chemotherapy agents (oxaliplatin and paclitaxel), this compound effectively alleviated mechanical allodynia without affecting physiological pain responses or locomotor activity . This indicates its potential as a targeted therapy for neuropathic conditions.

Comparative Efficacy

In preclinical studies comparing this compound with gabapentin—a commonly used medication for neuropathic pain—this compound showed comparable efficacy but with a distinct mechanism of action focused on sodium channel blockade rather than modulation of calcium channels .

Data Tables

The following tables summarize key findings from various studies on this compound:

| Parameters Assessed | Control Group (Mean ± SD) | This compound Group (Mean ± SD) |

|---|---|---|

| Action Potentials (Tonic Neurons) | 10.6 ± 1.8 APs/600ms | 2.6 ± 0.7 APs/600ms |

| Action Potentials (Phasic Neurons) | Varies by stimulus intensity | Reduced firing significantly |

Q & A

Q. What are the key methodological considerations for designing preclinical studies to evaluate Ralfinamide's mechanism of action in neuropathic pain models?

Basic Research Question

To investigate REFINAMIDE's mechanism, prioritize in vitro assays (e.g., voltage-gated sodium channel inhibition) and in vivo models (e.g., chronic constriction injury in rodents). Use dose-response curves to establish therapeutic windows and control for confounding variables like animal strain variability . Include sham-operated controls and blinded outcome assessments to minimize bias. Reproducibility requires detailed documentation of anesthesia protocols, behavioral testing intervals, and statistical power calculations (e.g., ≥80% power with α=0.05) .

Q. How can researchers resolve contradictions in reported efficacy data for this compound across different neuropathic pain models?

Advanced Research Question

Contradictions may arise from model-specific pathophysiology (e.g., diabetic neuropathy vs. spinal cord injury) or variability in outcome measures (e.g., mechanical allodynia vs. thermal hyperalgesia). Conduct a systematic review to stratify data by model type, dosing regimen, and endpoints. Use meta-regression to identify covariates (e.g., species, pain induction method) contributing to heterogeneity . Sensitivity analyses can isolate studies with rigorous blinding and randomization .

Q. What strategies are recommended for optimizing this compound's pharmacokinetic (PK) parameters in early-phase clinical trials?

Advanced Research Question

Employ population PK modeling to account for inter-individual variability in metabolism (e.g., CYP450 interactions). Use sparse sampling designs to reduce patient burden while maintaining data robustness. Validate assays for plasma concentration measurements via HPLC-MS/MS, ensuring limits of quantification align with expected therapeutic ranges . Adjust dosing intervals based on half-life estimates and protein binding characteristics .

Q. How should researchers address gaps in the literature regarding this compound's long-term safety profile in chronic pain populations?

Basic Research Question

Design longitudinal observational studies with matched control cohorts to monitor adverse events (AEs). Prioritize active surveillance for CNS-related AEs (e.g., sedation, dizziness) using validated tools like the Udvalg for Kliniske Undersøgelser (UKU) scale. Include biomarkers (e.g., liver enzymes, creatinine) for organ toxicity assessments. Use Cox proportional hazards models to evaluate time-to-event data .

Q. What experimental approaches are critical for validating this compound's selectivity for neuronal targets over cardiac ion channels?

Advanced Research Question

Compare this compound's IC₅₀ values for Nav1.3/Nav1.7 (neuronal) vs. Nav1.5 (cardiac) using patch-clamp electrophysiology. Include positive controls (e.g., lidocaine) to benchmark selectivity ratios. For in vivo cardiac safety, incorporate telemetry in animal models to monitor QT interval prolongation under escalating doses . Cross-reference findings with hERG channel inhibition assays to assess proarrhythmic risk .

Q. How can conflicting results between preclinical and clinical trials of this compound be systematically analyzed?

Advanced Research Question

Apply translational failure analysis frameworks:

Compare preclinical models to patient subpopulations (e.g., age, comorbidities).

Evaluate dose equivalency using allometric scaling (e.g., mg/m² vs. body surface area).

Assess biomarker translatability (e.g., CSF cytokine levels vs. clinical pain scores).

Use GRADE criteria to weight evidence quality and identify methodological discrepancies (e.g., inadequate blinding in animal studies) .

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects in heterogeneous patient cohorts?

Basic Research Question

Implement mixed-effects models to account for repeated measures and inter-patient variability. Stratify analyses by covariates (e.g., baseline pain severity, genetic polymorphisms). For non-linear responses, use Emax models to estimate ED₅₀ values. Predefine adjustments for multiple comparisons (e.g., Bonferroni correction) in trial protocols .

Q. How can researchers design studies to identify biomarkers predictive of this compound treatment response?

Advanced Research Question

Utilize omics approaches (e.g., proteomics, metabolomics) in pre-treatment patient samples. Apply machine learning (e.g., LASSO regression) to select biomarker candidates from high-dimensional data. Validate candidates in independent cohorts using ROC curve analysis. Ensure biomarker assays meet CLIA/CAP certification standards for clinical relevance .

Q. What methodologies mitigate bias in meta-analyses of this compound's efficacy across disparate study designs?

Advanced Research Question

Perform Egger’s regression to detect publication bias. Use random-effects models to accommodate heterogeneity. Exclude studies with high risk of bias (e.g., unregistered trials, small sample sizes). Pre-register the meta-analysis protocol on PROSPERO to enhance transparency .

Q. How should in vitro-to-in vivo extrapolation (IVIVE) be applied to refine this compound dosing regimens?

Advanced Research Question

Integrate in vitro metabolic stability data (e.g., microsomal clearance) with physiologically based pharmacokinetic (PBPK) modeling. Adjust for species-specific differences in enzyme expression (e.g., CYP3A4 human vs. CYP3A11 murine). Validate predictions with preclinical PK studies using cassette dosing to improve efficiency .

Propiedades

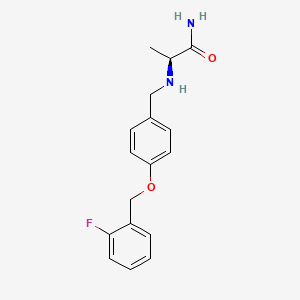

IUPAC Name |

(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJIBOFHEFDSAU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70158406 | |

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133865-88-0 | |

| Record name | Priralfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Priralfinamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Priralfinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06649 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Priralfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIRALFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.